molecular formula C8H11ClN2O2 B7955730 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride

3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride

Cat. No.: B7955730
M. Wt: 202.64 g/mol
InChI Key: KEHMWCRFVPPZEO-UHFFFAOYSA-N
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Description

3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyridine ring, an amino group, and a carboxylic acid group, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde as the starting material.

  • Amination Reaction: The aldehyde group is converted to an amino group through reductive amination using an amine source such as ammonia or an ammonium salt.

  • Hydrochloride Formation: The resulting amino acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, followed by purification and crystallization processes to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Nitro-3-(pyridin-3-yl)propanoic acid hydrochloride.

  • Reduction: 3-Amino-3-(pyridin-3-yl)propanol hydrochloride.

  • Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications in the development of new drugs, particularly in the fields of neurology and cardiology.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can form hydrogen bonds with biological targets. The pyridine ring can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride: Similar structure but with a different position of the amino group on the pyridine ring.

  • 3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride: Another positional isomer with the amino group at a different location on the pyridine ring.

These compounds differ in their reactivity and biological activity due to the position of the amino group on the pyridine ring.

Properties

IUPAC Name

3-amino-3-pyridin-3-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-7(4-8(11)12)6-2-1-3-10-5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHMWCRFVPPZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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